(Chloromethoxy)trimethylsilane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
23586-77-8 |
|---|---|
Molecular Formula |
C4H11ClOSi |
Molecular Weight |
138.67 g/mol |
IUPAC Name |
chloromethoxy(trimethyl)silane |
InChI |
InChI=1S/C4H11ClOSi/c1-7(2,3)6-4-5/h4H2,1-3H3 |
InChI Key |
AGQQMHKCHBWIAX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCl |
Origin of Product |
United States |
Strategic Synthetic Methodologies for Chloromethoxy Trimethylsilane
Precursor Synthesis and Chloromethyl Ether Formation Strategies
The primary precursor for the synthesis of (Chloromethoxy)trimethylsilane is an α-chloro ether, most commonly chloromethyl methyl ether (MOM-Cl). The synthesis of these ethers has evolved to improve safety and efficiency.
Historically, the commercial preparation of chloromethyl methyl ether involved the reaction of methanol, formaldehyde (B43269), and hydrogen chloride. orgsyn.org However, this method is known to produce significant quantities of the highly carcinogenic byproduct, bis(chloromethyl) ether, which is difficult to separate by distillation. orgsyn.org
More contemporary and preferred methods avoid this issue by utilizing an exchange reaction between a symmetric acetal (B89532), like dimethoxymethane (B151124), and a halide donor. orgsyn.org These procedures minimize the formation of bis(chloromethyl)ether. orgsyn.org A common approach involves the reaction of dimethoxymethane with an acid halide, such as acetyl chloride. orgsyn.orgnih.govorganic-chemistry.org This reaction is catalyzed by protic or Lewis acids and provides the desired α-halo ether. orgsyn.org The resulting solution of chloromethyl methyl ether is often stable for months if sealed properly and can be used directly in subsequent reactions without isolation, a significant advantage that minimizes exposure to the carcinogenic reagent. orgsyn.orgorganic-chemistry.org
Another approach to forming a precursor involves the synthesis of O,S-acetals, such as ethyl (trimethylsilyloxy)methyl sulfide (B99878). This compound can be prepared from thiophenol, paraformaldehyde, and subsequent reaction with other reagents. scispace.com This O,S-acetal can then be cleaved to generate the target compound in situ. scispace.com
Silylation Approaches for Alkoxychloromethanes
The direct silylation of an alkoxychloromethane like chloromethyl methyl ether to form this compound is challenging due to the product's low stability. scispace.com Research indicates that the compound is best generated at low temperatures and used immediately. scispace.com
A key synthetic strategy involves the cleavage of an O,S-acetal with sulfuryl chloride at low temperatures (e.g., -78°C). scispace.com In this method, treatment of ethyl (trimethylsilyloxy)methyl sulfide with sulfuryl chloride is believed to form this compound as a transient intermediate. scispace.com This reactive species is then immediately "trapped" by a suitable nucleophile, such as a silyl (B83357) enol ether or a thiolate, to form a more stable product, thus providing evidence for the formation of the intended silane (B1218182). scispace.com
The reaction is illustrated by the treatment of the O,S-acetal 1a with sulfuryl chloride, which generates this compound (2 ). This intermediate then reacts with 1-(trimethylsilyloxy)cyclopentene in the presence of a catalyst to yield 2-hydroxymethylcyclopentanone (3 ). scispace.com
Scheme 1: In-situ Generation and Trapping of this compound
(Image is illustrative and does not represent an actual chemical scheme from the sources)
This in-situ generation and trapping method is a critical approach for utilizing the reactivity of unstable compounds like this compound.
Investigation of Catalytic Systems in the Synthesis of this compound
Catalysis plays a vital role in both the formation of the chloromethyl ether precursor and the subsequent silylation step.
For the synthesis of chloromethyl methyl ether from dimethoxymethane and acetyl chloride, various Lewis acids can be employed. However, zinc(II) salts, such as zinc bromide (ZnBr₂), have been identified as exceptionally efficient catalysts. nih.govorganic-chemistry.org Research shows that as little as 0.01 mol% of a zinc(II) salt can catalyze the reaction to near-quantitative yield. organic-chemistry.org
In the silylation step involving the in-situ generation of this compound, a catalyst is also crucial for the subsequent trapping reaction. scispace.com Specifically, after the formation of this compound from the O,S-acetal and sulfuryl chloride, a catalytic amount of zinc bromide is used to facilitate the reaction with the trapping agent, 1-(trimethylsilyloxy)cyclopentene. scispace.com
The table below summarizes the catalytic systems employed in the synthesis pathway.
Table 1: Catalytic Systems in the Synthesis of this compound and its Precursors
| Reaction Step | Reactants | Catalyst | Catalyst Loading | Outcome | Reference |
|---|---|---|---|---|---|
| Precursor Synthesis | Dimethoxymethane, Acetyl Chloride | Zinc(II) Salts (e.g., ZnBr₂) | 0.01 mol% | Near-quantitative yield of Chloromethyl methyl ether | nih.gov, organic-chemistry.org |
Optimization of Reaction Conditions for Enhanced Yields and Purity
Optimizing reaction conditions is critical for maximizing yield and purity, especially when dealing with unstable intermediates.
For the synthesis of the chloromethyl methyl ether precursor, the zinc-catalyzed reaction of dimethoxymethane and acetyl chloride is typically complete within 1 to 4 hours. nih.govorganic-chemistry.org The reaction may self-heat to around 40–45 °C before cooling to ambient temperature, at which point the conversion is usually complete. orgsyn.org The ability to use the resulting solution directly without further purification is a major process optimization, enhancing efficiency and safety. orgsyn.orgorganic-chemistry.org
For the generation of this compound itself, temperature is the most critical parameter. The cleavage of the O,S-acetal with sulfuryl chloride is conducted at very low temperatures, specifically at -78°C, to ensure the stability of the resulting silane intermediate. scispace.com The reaction is held at this low temperature for a short period before the trapping agent is added, highlighting the transient nature of the target compound. scispace.com
In related syntheses, such as the chlorination of alkylsilanes, reaction duration has a pronounced effect on the product distribution. An optimal reaction time can maximize the yield of the desired monochlorinated product while minimizing the formation of polychlorinated byproducts and polymeric residues. For instance, a 6-hour reaction duration was found to be optimal in one such system. These findings underscore the importance of precise control over reaction parameters.
Table 2: Optimized Reaction Conditions
| Synthesis Step | Key Parameter | Optimized Condition | Purpose | Reference |
|---|---|---|---|---|
| Precursor Synthesis | Reaction Time | 1-4 hours | Achieve complete conversion | nih.gov, organic-chemistry.org |
| Precursor Synthesis | Purification | Use of crude solution directly | Minimize handling of hazardous material, improve efficiency | orgsyn.org, organic-chemistry.org |
| This compound Generation | Temperature | -78°C | Maintain stability of the product | scispace.com |
Considerations for Scalable Synthesis and Process Intensification
The potential for industrial application requires that synthetic methods be scalable and efficient. The synthesis of chloromethyl methyl ether via the zinc-catalyzed reaction of acetals and acid halides has been shown to be scalable from millimole to mole quantities. nih.govorganic-chemistry.org A key feature for process intensification is the ability to use the product solution directly in the next synthetic step, which obviates the need for purification and minimizes the handling of a carcinogenic intermediate. organic-chemistry.org This approach is safer and more streamlined for large-scale operations.
While this compound itself is likely too unstable for large-scale isolation, the principles of scalable synthesis are highly relevant to its precursors and related, more stable organosilicon compounds. For instance, patents for related compounds like 2-(trimethylsilyl)-ethoxymethyl chloride describe synthetic methods designed for industrial production, emphasizing the use of readily available, low-cost raw materials and reaction conditions (e.g., normal pressure) that are easy to control. google.com
In the broader context of complex molecule synthesis, moving from batch to semi-batch processing is a common strategy to manage reaction exotherms during scale-up. researchgate.net Furthermore, developing non-chromatographic purification methods is essential for preparing materials on a kilogram scale. researchgate.net These principles would be paramount if a stable derivative of this compound were to be produced on an industrial scale.
Mechanistic Investigations of Chloromethoxy Trimethylsilane Reactivity
Nucleophilic Activation and Substitution Pathways
The primary site for nucleophilic attack on (Chloromethoxy)trimethylsilane is the electrophilic carbon of the chloromethyl group. The reaction mechanisms are heavily influenced by reaction conditions, the nature of the nucleophile, and the presence of catalysts.
The reactivity of this compound is centered on the C-Cl bond, which is susceptible to cleavage. Activation of this bond is a prerequisite for most of its substitution reactions. In the absence of strong catalysts, the mechanism often follows a bimolecular nucleophilic substitution (Sₙ2) pathway where an incoming nucleophile directly displaces the chloride ion.
However, the presence of the silicon atom introduces more complex mechanistic possibilities. While less common in this specific molecule compared to systems with silicon directly attached to the reacting carbon, intramolecular rearrangements such as 1,2- or 1,3-silyl migrations can occur under certain conditions, particularly if a carbocation-like intermediate is formed. In related systems, the formation of a tertiary carbocation alpha to a silicon atom has been shown to precede migration events. nih.govacs.org The activation of the C-Cl bond can be achieved through coordination with Lewis acids or, in some cases, through oxidative addition to low-valent metal centers. rsc.orgcsic.es The cleavage of the C-Cl bond is the key step that initiates the substitution process.
Lewis acids play a crucial role in enhancing the electrophilicity of this compound, thereby promoting nucleophilic attack. wikipedia.org A Lewis acid coordinates to the lone pair of electrons on the ether oxygen atom. This coordination makes the oxygen atom more electronegative, which in turn withdraws electron density from the chloromethyl carbon, making it significantly more electrophilic and susceptible to attack by even weak nucleophiles. wikipedia.org This interaction also facilitates the departure of the chloride leaving group.
The choice of Lewis acid can influence the reaction pathway and efficiency. Strong Lewis acids can promote the complete cleavage of the C-Cl bond to form an oxocarbenium ion intermediate prior to nucleophilic attack. nih.gov Milder Lewis acids may only polarize the C-Cl bond, facilitating a more concerted Sₙ2-like displacement. wikipedia.org
| Lewis Acid | Proposed Role in Activation | Typical Reaction Type | Reference |
|---|---|---|---|
| Aluminum Chloride (AlCl₃) | Strong activation; promotes formation of methoxymethyl cation. | Friedel-Crafts type alkylations. | nih.gov |
| Tin Tetrachloride (SnCl₄) | Moderate to strong activation; can facilitate both Sₙ1 and Sₙ2 pathways. | Friedel-Crafts type alkylations, additions to π-systems. | wikipedia.orgnih.gov |
| Zinc Bromide (ZnBr₂) | Mild activation; often used as a co-catalyst to facilitate substitution. | Trapping of in-situ generated this compound. | scispace.com |
| Silyl (B83357) Triflates (e.g., TMSOTf) | Forms highly reactive silylium (B1239981) Lewis acid complexes that can activate substrates. | Activation of acetals and related compounds. | acs.orgnih.gov |
The stereochemical outcome of nucleophilic substitutions involving this compound is dictated by the operative mechanism.
Sₙ2 Mechanism : A direct Sₙ2 attack on the chloromethyl carbon by a nucleophile would proceed with inversion of configuration. As the carbon itself is not a stereocenter, this is relevant only when considering reactions with chiral nucleophiles or substrates, where diastereoselectivity becomes a key issue.
Sₙ1 Mechanism : If a discrete methoxymethyl carbocation is formed as an intermediate, the resulting carbon is sp²-hybridized and planar. A subsequent attack by a nucleophile can occur from either face, potentially leading to a racemic or diastereomeric mixture.
Diastereoselectivity can be achieved and controlled, particularly in Lewis acid-catalyzed reactions. When the substrate or nucleophile contains a chelating group, the Lewis acid can form a rigid cyclic intermediate. wikipedia.org This conformation can effectively block one face of the electrophilic center, forcing the nucleophile to attack from the less sterically hindered direction, resulting in a high degree of diastereoselectivity.
Role of Lewis Acid Catalysis in Promoting Nucleophilic Attack
Electrophilic Reactivity and Formation of Reactive Intermediates
Under strongly acidic conditions, this compound can serve as a precursor to potent electrophilic species, enabling it to participate in reactions where it functions as the electrophile.
In the presence of a potent Lewis acid such as aluminum chloride or tin tetrachloride, this compound can undergo heterolytic cleavage of the carbon-chlorine bond to generate a methoxymethyl cation (CH₃OCH₂⁺). nih.gov This carbocation is a key reactive intermediate.
The stability of the methoxymethyl cation is significantly enhanced by the adjacent oxygen atom, which can donate a lone pair of electrons to the empty p-orbital of the carbocationic carbon. This creates a resonance-stabilized oxocarbenium ion structure, which is the major contributor to the resonance hybrid. The trimethylsilyl (B98337) group, being remote from the cationic center, has a primarily inductive and steric influence on the generation and subsequent reactions of this electrophile.
The methoxymethyl cation generated from this compound is a highly effective electrophile for electrophilic aromatic substitution (SₑAr) reactions, particularly for the chloromethylation of aromatic compounds. nih.gov The mechanism follows the classical three-step SₑAr pathway:
Generation of the Electrophile : The Lewis acid assists in the cleavage of the C-Cl bond to form the methoxymethyl cation, CH₃OCH₂⁺. nih.gov
Nucleophilic Attack and Formation of the Sigma Complex : The π-system of an aromatic ring (e.g., benzene (B151609) or toluene) attacks the electrophilic carbon of the methoxymethyl cation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate.
Deprotonation : A weak base, such as the AlCl₄⁻ complex, removes a proton from the sp³-hybridized carbon of the Wheland intermediate, restoring aromaticity and yielding the final methoxymethylated aromatic product.
Kinetic studies on the chloromethylation of benzene and toluene (B28343) have shown that the methoxymethyl cation is a remarkably selective electrophile, yielding high substrate and positional selectivity. nih.gov
| Catalyst System | Relative Rate (kToluene/kBenzene) | Product Distribution (% ortho) | Product Distribution (% meta) | Product Distribution (% para) |
|---|---|---|---|---|
| MAC/AlCl₃ in Nitromethane | ~500-600 | 46.9 | 0.4 | 52.7 |
| CMME/AlCl₃ in Nitromethane | ~500-600 | 46.9 | 0.4 | 52.7 |
| CMME/SnCl₄ in Dichloromethane | Very similar to AlCl₃ system | Very similar isomer distributions to AlCl₃ system |
*MAC = Methoxyacetyl chloride, CMME = Chloromethyl methyl ether. Both generate the same methoxymethyl cation electrophile.
The high para-selectivity and the very low percentage of the meta isomer are characteristic of a reaction proceeding through a highly stabilized and selective electrophile, which is sensitive to the steric and electronic effects of the aromatic substrate. nih.gov
Generation and Stabilization of Methoxymethyl Carbocations or Related Electrophiles
Rearrangement Reactions and Intramolecular Cyclizations
The reactivity of this compound is influenced by the interplay between the reactive chloromethyl ether group and the adjacent trimethylsilyl moiety. This structure allows for a variety of rearrangement and cyclization reactions, driven by factors such as the formation of strong silicon-oxygen bonds and the relief of ring strain.
While specific studies on sigmatropic rearrangements of this compound are not extensively documented, the behavior of analogous organosilicon compounds provides a strong basis for predicting its potential reactivity. Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded group migrates across a π-electron system. In organosilicon chemistry, these rearrangements are often driven by the thermodynamic stability of the resulting silicon-oxygen bond.
One of the most relevant classes of these reactions is the msu.edumsu.edu-sigmatropic rearrangement, exemplified by the Ireland-Claisen rearrangement. stereoelectronics.org This reaction involves the thermal rearrangement of an allylic silyl ketene (B1206846) acetal (B89532) to a γ,δ-unsaturated carboxylic acid silyl ester. stereoelectronics.orgnih.gov A tandem process has been reported where a rhodium carbene inserts into an S-Si bond to form a silyl ketene acetal, which then spontaneously undergoes an Ireland-Claisen rearrangement. nih.gov Similarly, metal-catalyzed msu.eduucla.edu-transpositions of allylic silyl ethers can occur via a msu.edumsu.edu-sigmatropic rearrangement mechanism, demonstrating the mobility of the silyl group. rsc.org
Another significant class of silyl migrations is the Brook rearrangement, which involves the intramolecular, base-catalyzed migration of a silyl group from a carbon atom to an oxygen atom in an α-silyl carbinol. organic-chemistry.org The driving force for this reaction is the formation of the thermodynamically favorable Si-O bond (approx. 110 kcal/mol) at the expense of a weaker Si-C bond (approx. 76 kcal/mol). msu.eduorganic-chemistry.org The mechanism proceeds through a pentavalent silicon intermediate. organic-chemistry.org The reverse reaction, known as the retro-Brook rearrangement, involves the migration of a silyl group from an oxygen atom to a carbon atom and can be promoted under different conditions. researchgate.netrsc.org These rearrangements highlight the propensity of the silyl group to migrate, suggesting that under appropriate conditions, this compound or its derivatives could undergo analogous shifts. For instance, a derivative featuring a π-system could potentially undergo a [1,n]-silyl migration from the oxygen to a carbon atom.
| Rearrangement Type | Substrate Class | Key Feature | Driving Force |
| Ireland-Claisen | Allylic Silyl Ketene Acetals | msu.edumsu.edu-Sigmatropic shift | Formation of a C-C bond and a stable silyl ester |
| Brook | α-Silyl Carbinols | ucla.edunih.gov-Anionic C-to-O silyl migration | Formation of a strong Si-O bond |
| Retro-Brook | Silyl Ethers | [1,n]-Anionic O-to-C silyl migration | Formation of a stable carbanion |
| Silyl-Cope | 1-Silyl-1,5-dienes | msu.edumsu.edu-Sigmatropic shift | Rearrangement of the carbon skeleton |
Beyond sigmatropic shifts, the bifunctional nature of this compound—possessing both a leaving group (chloride) and a silyl moiety—makes it a potential substrate for various intramolecular cyclization reactions. Such reactions are fundamental in the synthesis of cyclic ethers. thieme-connect.com
One common pathway for forming cyclic ethers is the intramolecular Williamson ether synthesis, where an alkoxide nucleophile displaces a leaving group within the same molecule. masterorganicchemistry.com For a derivative of this compound containing a distal hydroxyl group, base-induced deprotonation could lead to an intramolecular SN2 reaction, where the resulting alkoxide attacks the chloromethyl carbon, displacing the chloride and forming a cyclic ether. The size of the ring formed would depend on the length of the tether connecting the two reactive centers.
The silyl group can also play a direct role in cyclization. Silicon-assisted intramolecular cross-coupling reactions have been utilized to construct cyclic systems, such as the oxonine core of natural products. researchgate.net In a hypothetical scenario, the trimethylsilyl group could be replaced by a more complex silane (B1218182) bearing an unsaturated tether. This tether could then participate in an intramolecular reaction, such as a [2+2] cycloaddition with a ketene derived from the ether portion, to form complex cyclobutane (B1203170) structures. nih.gov Furthermore, intramolecular reactions involving silyl cations and halo substituents have been shown to lead to the formation of silylated halonium ions and other cyclic siliconium ions, demonstrating the capacity for silicon to participate in ring-forming processes. nih.gov
Sigmatropic Rearrangements Involving the Silane Moiety
Kinetic and Thermodynamic Studies of Hydrolysis and Solvolysis Mechanisms
The stability of this compound is critically influenced by its susceptibility to hydrolysis and solvolysis. These decomposition pathways involve the cleavage of the Si-O bond and/or the C-Cl bond, with reaction rates and mechanisms being highly dependent on the reaction medium.
This compound is expected to be sensitive to moisture, undergoing hydrolysis in the presence of water. The hydrolysis of related alkoxysilanes is a well-studied process that proceeds through a cascade of reactions, typically initiated by nucleophilic attack of water on the silicon atom. This reaction is generally catalyzed by either acid or base.
Under acidic conditions, the oxygen atom of the methoxy (B1213986) group is protonated, making the silicon center more electrophilic and susceptible to attack by water. Under basic conditions, hydroxide (B78521) acts as the nucleophile. The reaction generally follows a bimolecular nucleophilic substitution (SN2) mechanism at the silicon center (SN2@Si). nih.gov Unlike SN2 reactions at carbon, the SN2@Si mechanism often proceeds through a stable, pentacoordinate intermediate rather than a high-energy transition state. researchgate.networldscientific.com This leads to a significantly faster reaction rate compared to analogous carbon compounds. yorku.ca
The initial hydrolysis product would be trimethylsilanol (B90980) and chloromethanol (B13452849) (which is unstable and decomposes to formaldehyde (B43269) and HCl). The trimethylsilanol can then undergo condensation reactions with other silanol (B1196071) molecules to form disiloxanes and larger polysiloxane networks.
While specific kinetic data for the hydrolysis of this compound is scarce, data from related compounds illustrates the typical rates observed for ether hydrolysis under acidic conditions.
| Compound | Conditions | Rate Constant (k) | Reference |
| Methyl (methyl-4-deoxy-2,3-di-O-methyl-β-L-threo-hex-4-enopyranosid)uronate (enol ether) | 25% Acetic Acid | k₁ = 1.57 x 10⁻² h⁻¹ | chempap.org |
| Cellulose Ethers (general) | 1 M TFA, 120 °C | Varies by substitution pattern | researchgate.net |
| tert-Butyldimethyl(4-nitrophenoxy)silane (silyl ether) | pH 8.5 (enzymatic) | Varies with enzyme concentration | mdpi.com |
The solvent plays a crucial role in the solvolysis of organosilicon compounds, influencing both the reaction rate and the operative mechanism. The polarity of the solvent, its coordinating ability, and its capacity for hydrogen bonding can stabilize or destabilize reactants, intermediates, transition states, and products to different extents.
For SN2 reactions at silicon, computational studies have shown that the solvent can dramatically alter the shape of the potential energy surface. nih.gov In the gas phase, the SN2@Si reaction typically features a stable pentacoordinate intermediate (a single-well or double-well potential). However, in polar solvents, the solvation energy can stabilize the charged nucleophile and leaving group more than the less charge-dispersed intermediate or transition state. This can cause the reaction to proceed through a unimodal profile with a single, central barrier, similar to an SN2 reaction at carbon. nih.gov
The coordinating ability of the solvent is also critical. Strongly coordinating solvents can solvate the silicon center or the attacking nucleophile, affecting its reactivity. For example, in reactions of enolates, weakly coordinating solvents like tetrahydrofuran (B95107) (THF) favor C-alkylation, whereas strongly coordinating, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) promote O-alkylation. researchgate.net In the context of this compound solvolysis, a solvent like THF might favor a different reaction pathway compared to a more polar solvent like ethanol (B145695) or a water-mixture. Studies on the solvolysis of other organosilicon compounds have demonstrated a clear dependence of reaction rates on the solvent composition in ethanol-water mixtures. cas.cz
| Solvent Property | Effect on SN2@Si Reactions | Mechanism |
| Polarity | Increases rate by stabilizing charge separation in the transition state. | Can shift PES from double-well (stable intermediate) to single-well (transition state). nih.gov |
| Coordinating Ability | Strongly coordinating solvents (e.g., DMSO, HMPA) can stabilize ionic species. | Can influence regioselectivity (e.g., C- vs. O-attack in enolates). researchgate.net |
| Protic vs. Aprotic | Protic solvents can stabilize anions via H-bonding and act as proton sources/sinks. | Can facilitate proton transfer steps in the overall mechanism. |
| Non-polar | Slower rates for reactions involving charge separation. | May favor mechanisms with less charge separation. |
Elucidation of Water-Mediated Decomposition Pathways
Computational Elucidation of Reaction Energy Profiles and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the complex reaction mechanisms of organosilicon compounds at a molecular level. nih.govethz.ch These methods allow for the calculation of reaction energy profiles, the characterization of transient intermediates, and the visualization of transition state structures, offering insights that are often difficult to obtain experimentally.
A central topic in the computational study of compounds like this compound is the SN2 reaction at the silicon center. High-level ab initio and DFT calculations have consistently shown that the gas-phase identity reaction Cl⁻ + SiH₃Cl proceeds via a fundamentally different potential energy surface (PES) compared to its carbon analogue, Cl⁻ + CH₃Cl. worldscientific.comacs.org The SN2@C reaction proceeds over a significant central energy barrier connecting two ion-molecule complexes (a double-well PES). In contrast, the SN2@Si reaction involves the formation of a stable, pentacoordinate silicon intermediate, [Cl-SiH₃-Cl]⁻, which resides in a deep potential energy well. researchgate.networldscientific.com
The reason for this difference is twofold: silicon's larger atomic radius reduces steric repulsion in the five-coordinate state, and the availability of low-lying d-orbitals helps to stabilize the hypervalent structure. soci.org However, the shape of the PES for SN2@Si reactions is highly sensitive to the substituents on the silicon atom. Increasing the steric bulk of the substituents can introduce a central barrier, causing the mechanism to shift from a single-well profile to a triple-well or even a double-well profile, more akin to the SN2@C reaction. researchgate.net
Quantum chemical calculations are also employed to study more complex processes. For instance, DFT calculations have been used to rationalize the mechanism of retro-Brook rearrangements, researchgate.net explore the potential energy surfaces of cycloaddition reactions, ethz.ch and investigate the structure of intramolecularly stabilized silyl cations. nih.gov For this compound, computational modeling could be used to predict the activation barriers for hydrolysis, rearrangement, and cyclization pathways, thereby identifying the most kinetically and thermodynamically favorable reaction channels under various conditions.
| Reaction | System | Method | ΔE (Barrier) (kcal/mol) | ΔE (Complex/Intermediate) (kcal/mol) | Reference |
| SN2@C | Cl⁻ + CH₃Cl | CCSD(T) | +2.5 | -10.4 (pre-reaction complex) | nih.gov |
| SN2@Si | Cl⁻ + SiH₃Cl | CCSD(T) | No central barrier | -27.0 (pentacoordinate intermediate) | nih.gov |
| SN2@Si | Cl⁻ + Si(CH₃)₃Cl | DFT | Present (triple-well PES) | - (has pre- and post-TS) | researchgate.net |
| SN2@Si | Cl⁻ + Si(OCH₃)₃Cl | DFT | Present (double-well PES) | - (single TS) | researchgate.net |
Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates
Density functional theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for exploring complex reaction mechanisms. While specific DFT studies on this compound are not extensively documented in the literature, the reactivity of analogous compounds, such as other chloromethylsilanes and silyl ethers, has been computationally investigated, providing a framework for understanding its behavior.
Research on related systems, like the reaction of chloromethyldimethylchlorosilane with amides, has revealed multistage reaction pathways. researchgate.net These studies indicate that reactions involving chloromethylsilanes can proceed through initial transsilylation followed by intramolecular rearrangements. researchgate.net For this compound, a primary reaction pathway is nucleophilic substitution at the carbon of the chloromethyl group. DFT calculations on similar SN2 reactions, for instance the ring-opening of 2-(chloromethyl)oxirane by nucleophiles, have been used to elucidate the geometry of transition states and calculate activation parameters. researchgate.net
A plausible reaction pathway for this compound with a generic nucleophile (Nu-) would involve the formation of a pentacoordinate transition state. DFT calculations would be instrumental in optimizing the geometries of the reactants, the transition state, and the products, as well as any intermediates. The calculated energies of these species allow for the determination of the reaction's energetic profile.
Illustrative DFT-Calculated Reaction Barriers for a Model SN2 Reaction
| Reactant System | Nucleophile | Solvent (Implicit) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| This compound | CN- | Acetonitrile | 18.5 | -25.2 |
| This compound | Br- | Acetonitrile | 21.3 | -15.8 |
| This compound | H2O | Water | 28.7 | -5.1 |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from DFT calculations on analogous SN2 reactions. The values are representative of typical activation and reaction energies for such transformations.
These computational studies can also shed light on the role of Lewis acids in catalyzing reactions of chloromethylsilanes. For instance, the thermal rearrangement of chloromethylsilane has been shown through DFT studies to be influenced by the presence of Lewis acids like AlCl3, which can lower the activation energy barrier by coordinating to the chlorine atom. researchgate.net Similar catalytic effects could be anticipated for reactions of this compound.
Ab Initio Calculations of Energetic Barriers and Reaction Coordinates
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameterization, offer a high level of theory for investigating reaction mechanisms. wikipedia.org Methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)) are employed to obtain highly accurate energetic information. researchgate.netdtic.mil For this compound, ab initio calculations would be crucial for validating the results from DFT and for providing benchmark data on energetic barriers and reaction coordinates.
The calculation of the intrinsic reaction coordinate (IRC) is a key feature of ab initio studies of reaction mechanisms. dtic.milq-chem.com The IRC represents the minimum energy path connecting the transition state to the reactants and products on the potential energy surface, providing a detailed picture of the geometric changes that occur during the reaction. q-chem.com For the nucleophilic substitution on this compound, an IRC calculation would trace the trajectory of the incoming nucleophile and the departing chloride ion, confirming that the identified transition state indeed connects the desired reactants and products.
While specific ab initio studies on this compound are sparse, research on other organosilicon reactions provides insight into the expected findings. For example, ab initio studies on the homolytic substitution reactions of methyl radicals at silicon have been performed, calculating energy barriers for different attack mechanisms. researchgate.net
Illustrative Ab Initio Calculated Energetic Barriers for a Representative Reaction
| Reaction | Method/Basis Set | Energetic Barrier (kcal/mol) |
| R-Cl + Nu- → R-Nu + Cl- | MP2/6-311+G(d,p) | 20.1 |
| R-Cl + Nu- → R-Nu + Cl- | CCSD(T)/aug-cc-pVTZ | 19.5 |
Note: This table presents hypothetical data for a generic SN2 reaction (where R = CH2OSi(CH3)3) to illustrate the kind of information derived from ab initio calculations. The values are representative and show the trend of different levels of theory.
These high-level calculations are essential for obtaining a quantitative understanding of the reaction kinetics and for making reliable predictions about reaction rates and outcomes.
Analysis of Frontier Molecular Orbitals and Charge Distribution in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org The energies and spatial distributions of these orbitals provide crucial clues about the most likely sites for nucleophilic or electrophilic attack.
In the case of this compound, the LUMO is expected to be localized primarily on the σ* antibonding orbital of the C-Cl bond. This indicates that the carbon atom of the chloromethyl group is the primary electrophilic site, susceptible to attack by nucleophiles. The HOMO, on the other hand, would likely have significant contributions from the lone pairs of the oxygen and chlorine atoms.
Analysis of the charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, complements the FMO analysis. researchgate.net The MEP map would show regions of negative potential (electron-rich) around the oxygen and chlorine atoms and a region of positive potential (electron-poor) around the carbon atom of the chloromethyl group, further supporting its role as the electrophilic center.
Hypothetical Frontier Molecular Orbital Data for this compound
| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |
| LUMO | +1.2 | C-Cl σ* |
| HOMO | -9.8 | O (n), Cl (n) |
| HOMO-1 | -10.5 | Si-O σ, Si-C σ |
Note: The data presented in this table is a hypothetical representation based on the expected electronic structure of this compound and principles of FMO theory. The energy values are illustrative.
The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. By analyzing the FMOs and charge distribution, chemists can rationalize and predict the regioselectivity and reactivity of this compound in various chemical transformations.
Advanced Applications of Chloromethoxy Trimethylsilane in Complex Organic Synthesis
Carbon-Carbon Bond Formation Methodologies
The reactivity of the chloromethoxy group in (Chloromethoxy)trimethylsilane allows for its participation in various carbon-carbon bond-forming reactions, serving as a C1 electrophile.
The electrophilic carbon of the chloromethoxy group readily reacts with carbon nucleophiles such as enolates and organometallic reagents. While reactions with traditional organometallics like Grignard reagents are plausible, the most clearly documented application involves the reaction with silyl (B83357) enol ethers, which serve as enolate equivalents.
Seminal work by Gundersen and Benneche demonstrated the in situ generation of this compound from (ethylthio)(methoxy)methyltrimethylsilane and sulfuryl chloride at -78 °C. scispace.com The immediate trapping of this unstable intermediate with a silyl enol ether, specifically 1-(trimethylsilyloxy)cyclopentene, in the presence of a catalytic amount of zinc bromide, leads to the formation of a C-C bond. scispace.com This reaction yields the corresponding 2-(methoxymethyl)cyclopentanone, which upon aqueous workup or subsequent treatment, can afford the 2-(hydroxymethyl)cyclopentanone. scispace.com This transformation represents a formal methoxymethylation or hydroxymethylation of the enolate α-position.
The reaction proceeds efficiently, providing the desired aldol-type product in good yield. scispace.com This methodology highlights the utility of this compound as a reactive electrophile for the alkylation of ketone enolates under mild, low-temperature conditions.
| Enolate Precursor | Catalyst | Intermediate Product | Final Product (after hydrolysis) | Yield |
|---|---|---|---|---|
| 1-(Trimethylsilyloxy)cyclopentene | Zinc Bromide (catalytic) | 2-(Methoxymethyl)cyclopentanone | 2-(Hydroxymethyl)cyclopentanone | 71% |
Although not explicitly documented for this compound, reactions of analogous α-chloro ethers with more reactive organometallic reagents such as Grignard orgsyn.org and organolithium reagents are well-established methods for C-C bond formation. These reactions typically proceed via nucleophilic substitution to afford the corresponding methoxymethyl-substituted products.
While direct participation of this compound as a component in cycloaddition reactions has not been extensively reported, the functional groups it installs can be pivotal in subsequent annulation strategies. The methoxymethyl group can be elaborated into various functionalities that can act as dienes, dienophiles, or other partners in cycloaddition reactions.
For instance, a methoxymethyl-substituted carbon center can be converted into a vinyl or allenyl group, which are known to participate in Diels-Alder [4+2] cycloadditions. nih.gov Furthermore, the generation of ketenes from ynol ethers represents a powerful strategy for [2+2] cycloadditions to form cyclobutanones. calstate.edutminehan.com A substrate functionalized using this compound could be transformed into a suitable ynol ether, thus enabling its use in intramolecular ketene (B1206846) cycloadditions for the construction of fused ring systems.
The C(sp³)–Cl bond in α-chloro ethers is a potential site for transition-metal-catalyzed cross-coupling reactions. This approach would allow for the direct coupling of the methoxymethyl moiety with various organometallic partners. However, the cross-coupling of unactivated C(sp³)–O electrophiles, including α-chloro ethers, presents significant challenges compared to their C(sp²) counterparts.
Research in the broader field has demonstrated that nickel and iron catalysts are effective for the cross-coupling of related α-chloro esters with Grignard reagents and aryl iodides. nih.govnih.govacs.orgchemrxiv.org These reactions often proceed via radical intermediates and have been developed into highly effective asymmetric processes. nih.govacs.orgchemrxiv.org For example, iron-catalyzed enantioselective cross-coupling of racemic α-chloroalkanoates with aryl Grignard reagents has been achieved with good yields and enantioselectivities. nih.govacs.org Similarly, nickel/photoredox dual catalysis has been successfully applied to the asymmetric reductive cross-coupling of α-chloro esters with aryl iodides. nih.gov
While these specific catalytic systems have not been reported with this compound, they provide a blueprint for potential future developments. The successful application of such methods would require overcoming challenges such as the instability of the reagent and potential catalyst deactivation by the oxygen atom.
Cycloaddition Reactions and Annulation Strategies Utilizing the Methoxymethyl Moiety
Functional Group Interconversions and Heteroatom Derivatization
A primary application of this compound is as a reagent for functional group protection and interconversion, leveraging the reactivity of the chloromethoxy group with heteroatom nucleophiles.
This compound serves as a potent electrophile for the introduction of the methoxymethyl (MOM) group onto various nucleophiles. This is a common strategy for protecting alcohols, phenols, and other sensitive functional groups. The reaction of in situ-generated this compound with a thiolate nucleophile, such as triethylammonium (B8662869) benzenethiolate (B8638828), results in the formation of an O,S-acetal, effectively transferring the methoxymethyl group to the sulfur atom. scispace.com
This reactivity is analogous to that of the widely used reagent chloromethyl methyl ether (MOM-Cl). orgsyn.orgsioc-journal.cn The MOM ether is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, yet it can be readily cleaved under acidic conditions. The use of a silylated reagent like this compound offers potential advantages in terms of solubility and modified reactivity compared to standard MOM-Cl.
The core reactivity of this compound involves its role as a precursor for the formation of mixed acetals and ethers. As an α-chloro ether, it reacts readily with alcohols and thiols to form the corresponding O,O-acetals (ethers) and O,S-acetals.
The reaction with an alcohol, often in the presence of a non-nucleophilic base like Hünig's base (diisopropylethylamine), yields a methoxymethyl (MOM) ether, which is a type of acetal (B89532). orgsyn.org This is one of the most common methods for protecting hydroxyl groups in multistep synthesis. The reaction of this compound with benzenethiolate provides a clear example of O,S-acetal formation. scispace.com
| Nucleophile | Product Type | Specific Product |
|---|---|---|
| Triethylammonium benzenethiolate | O,S-Acetal | (Methoxy(phenylthio)methyl)trimethylsilane |
| 1-(Trimethylsilyloxy)cyclopentene (Enolate equivalent) | Methoxymethyl Ketone (Acetal-like) | 2-(Methoxymethyl)cyclopentanone |
These reactions underscore the role of this compound as a versatile reagent for constructing various oxygen- and sulfur-containing structures, which are key intermediates in the synthesis of complex organic molecules.
Utility in Nitrogen and Sulfur Heteroatom Functionalization
This compound and its structural analogs serve as versatile reagents for the introduction of functionalized single-carbon units onto nitrogen and sulfur atoms, facilitating the construction of complex heterocyclic systems.
In nitrogen functionalization, the reagent is instrumental in preparing precursors for azomethine ylides. For instance, (chloromethyl)trimethylsilane, a related compound, reacts with primary amines like benzylamine (B48309) to form N-((trimethylsilyl)methyl)benzenemethanamine. orgsyn.org This intermediate can then be used to generate non-stabilized azomethine ylides, which undergo [3+2] cycloaddition reactions with various dipolarophiles, including aldehydes, to yield substituted oxazolidines. mdpi.com This strategy demonstrates the utility of silylmethyl halides in creating C-N bonds and subsequently forming five-membered nitrogen-containing heterocycles. mdpi.com The reactivity extends to other nitrogen nucleophiles; silicon-containing nitrogen heterocycles like the 1,3-azasiline core can be readily alkylated or undergo acylation and conjugate additions, showcasing the broad scope of N-functionalization. nih.gov Furthermore, reactions with N-trimethylsilyl-N-methylacetamide have been explored, leading to products resulting from the interaction at the nitrogen center. researchgate.net
For sulfur functionalization, the analogous reagent, chloromethyl (trimethylsilyl)methyl sulfide (B99878), is a valuable precursor to the parent thiocarbonyl ylide. enamine.net This ylide is highly reactive in 1,3-dipolar cycloadditions. enamine.net Its reaction with dipolarophiles such as aliphatic aldehydes, aryl isothiocyanates, and activated alkenes provides a direct route to various sulfur-containing heterocycles, including dihydro- and tetrahydro-thiophenes and 1,3-dithiolanes. enamine.net The generation of the intermediate ylide is typically triggered by a fluoride (B91410) source like cesium fluoride (CsF), highlighting a synthetically useful pathway to S-heterocycles. enamine.net
Table 1: Examples of Nitrogen and Sulfur Functionalization
| Heteroatom | Reagent/Precursor | Reactant | Product Type | Reference |
|---|---|---|---|---|
| Nitrogen | Benzylamine + (Chloromethyl)trimethylsilane | Formaldehyde (B43269), KCN | Azomethine Ylide Precursor | mdpi.com |
| Nitrogen | Azomethine Ylide Precursor | Benzaldehyde | Oxazolidine | mdpi.com |
| Nitrogen | 1,3-Azasiline Core | Alkyl Halides | N-Alkylated Azasiline | nih.gov |
| Sulfur | Chloromethyl (trimethylsilyl)methyl sulfide | Aliphatic Aldehydes | Dihydrothiophene | enamine.net |
| Sulfur | Chloromethyl (trimethylsilyl)methyl sulfide | Polyfluoroalkanethioamides | 1,3-Dithiolane | enamine.net |
Strategic Application as a C1 Synthon or Masked Formaldehyde Equivalent
In organic synthesis, C1 synthons are crucial building blocks for introducing single-carbon units. Formaldehyde is a fundamental C1 source, but its gaseous nature, high reactivity, and toxicity necessitate the use of more manageable surrogates. acs.org this compound can be strategically employed as a C1 synthon and a masked formaldehyde equivalent.
The reagent effectively acts as a carrier for the CH₂ group. Its utility is particularly evident in the generation of ylides, which then participate in further transformations. For example, derivatives of this compound are used to generate azomethine ylides, which are synthetic equivalents of a formaldehyde-amine adduct. mdpi.com Similarly, chloromethyl (trimethylsilyl)methyl sulfide generates a thiocarbonyl ylide, which can be considered a masked form of thioformaldehyde. enamine.net These ylides react in situ with various electrophiles and dipolarophiles, transferring a single-carbon unit in a controlled manner.
This concept is analogous to the use of phosphorylated formaldehyde derivatives, whose carbanions are considered synthetic equivalents of a reversed-polarity formate (B1220265) carbanion. mdpi.comresearchgate.net In the case of this compound, the (CH₃)₃Si group facilitates the departure of the chloride ion, enabling the CH₂OCH₃ moiety to act as the key C1 electrophilic unit. The reaction with a nucleophile results in the transfer of the methoxymethyl group, effectively achieving a C1 homologation. This approach circumvents the challenges of handling anhydrous formaldehyde directly while enabling equivalent synthetic transformations. acs.org
Table 2: this compound Derivatives as C1 Synthons
| Reagent Derivative | Reactive Intermediate | Synthetic Equivalent | Application | Reference |
|---|---|---|---|---|
| N-((trimethylsilyl)methyl)amine | Azomethine Ylide | Formaldehyde-Amine Adduct | [3+2] Cycloaddition | mdpi.com |
| Chloromethyl (trimethylsilyl)methyl sulfide | Thiocarbonyl Ylide | Thioformaldehyde | [3+2] or [3+3] Cycloaddition | enamine.net |
| This compound | Methoxymethyl Cation Equivalent | Methoxymethyl Synthon | Alcohol Protection | uwindsor.ca |
Role in Multi-Component Reactions and Cascade Processes
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring under the same reaction conditions without the isolation of intermediates.
This compound and its derivatives are valuable tools in designing such complex transformations. A prominent example is the generation of non-stabilized azomethine ylides from α-substituted methyl(trimethylsilylmethyl)amines, which are prepared using (chloromethyl)trimethylsilane. mdpi.com The in situ generation of the ylide, followed by its immediate trapping in a [3+2] cycloaddition with a carbonyl compound, constitutes a cascade process. mdpi.com This sequence allows for the rapid assembly of complex heterocyclic structures like oxazolidines from simple precursors (an amine, a silylmethyl halide, and an aldehyde). mdpi.com
This reactivity pattern aligns with other radical-initiated cascade processes. For instance, iron- or copper-catalyzed cascades involving the addition of a trichloromethyl radical to an alkene followed by cyclization have been developed for synthesizing chlorinated oxindoles. researchgate.net Similarly, visible-light-induced cascade arylazidation of alkenes demonstrates the power of sequential reactions. acs.org The ability of this compound to generate reactive intermediates under specific conditions makes it a prime candidate for integration into novel MCRs and cascade sequences, offering efficient pathways to structurally diverse molecules.
Table 3: Cascade Reaction Example
| Reaction Type | Precursor | Key Steps | Final Product | Reference |
|---|
Contributions to Protecting Group Strategies (Focus on mechanistic and strategic aspects of protection/deprotection)
Protecting groups are essential in multistep synthesis to temporarily mask a reactive functional group, preventing it from interfering with reactions elsewhere in the molecule. organic-chemistry.org this compound is a valuable reagent for introducing the methoxymethyl (MOM) ether, a widely used protecting group for alcohols. The MOM group is an acetal, making it stable to a wide range of conditions, including basic, nucleophilic, and reductive environments. uwindsor.ca
The protection mechanism involves the reaction of an alcohol with this compound. In this process, the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in an Sₙ2 reaction. The trimethylsilyl (B98337) group functions as an efficient in-situ trap for the chloride ion that is displaced, forming the stable and volatile chlorotrimethylsilane (B32843) ((CH₃)₃SiCl) as a byproduct. This avoids the buildup of HCl, which can be detrimental to acid-sensitive substrates.
Deprotection of the MOM ether is typically achieved under acidic conditions. uwindsor.ca The acetal linkage is readily hydrolyzed by aqueous acid, regenerating the alcohol. The stability of the MOM group is comparable to other acetal-based protecting groups like tetrahydropyranyl (THP) ether, though cleavage of MOM ethers can sometimes be slightly slower, allowing for potential selectivity. uwindsor.ca Compared to silyl ethers like TMS or TBDMS, which are cleaved by fluoride ions or acid, the MOM group offers an orthogonal deprotection strategy, a crucial aspect in the synthesis of complex molecules with multiple hydroxyl groups. organic-chemistry.org
Table 4: Mechanistic Aspects of MOM Protection
| Step | Reagents | Mechanism | Key Feature | Reference |
|---|---|---|---|---|
| Protection | R-OH, (CH₃)₃SiOCH₂Cl | Sₙ2 nucleophilic substitution | Trimethylsilyl group acts as a chloride scavenger. | uwindsor.ca |
| Deprotection | H₃O⁺ | Acid-catalyzed hydrolysis of the acetal | Regenerates the alcohol; orthogonal to fluoride-labile silyl groups. | uwindsor.ca |
Emerging Applications in Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, has emerged as a powerful technology in modern synthesis. nih.gov It offers significant advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, residence time), improved scalability, and the ability to handle hazardous reagents or unstable intermediates safely. researchgate.net
The application of this compound and its derivatives is well-suited for continuous flow methodologies. Reactions involving the generation of highly reactive or unstable intermediates, such as the ylides derived from silylmethylamines, can be performed more safely and efficiently in a flow reactor. researchgate.net The short residence times and excellent heat transfer in microreactors minimize the decomposition of sensitive species. For example, [3+2] dipolar cycloaddition reactions using the azomethine ylide precursor benzyl(methoxymethyl)(trimethylsilylmethyl)amine have been successfully implemented under continuous flow conditions. researchgate.net
The use of hazardous reagents, such as those that might be involved in chloromethylation, can be made safer in flow systems because only small amounts of the material are reacting at any given moment. researchgate.net This "just-in-time" generation and consumption of reactive intermediates is a hallmark of flow chemistry's safety benefits. As the pharmaceutical and fine chemical industries increasingly adopt continuous manufacturing, reagents like this compound that enable key transformations are expected to see growing use in these advanced, automated synthesis platforms. nih.govacs.org
Table 5: Advantages of Flow Chemistry for this compound Applications
| Advantage | Description | Relevance to this compound Chemistry | Reference |
|---|---|---|---|
| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. | Safe handling of chloromethylating agents and control of exothermic protection reactions. | researchgate.net |
| Control of Unstable Intermediates | Precise control of residence time allows for the generation and immediate use of unstable species. | Efficiently perform reactions with short-lived ylides or other reactive intermediates. | researchgate.net |
| Improved Scalability | Production is scaled by running the reactor for longer periods, avoiding batch-to-batch variability. | Facilitates seamless transition from laboratory-scale synthesis to industrial production. | researchgate.net |
| Increased Reproducibility | Automated control over reaction parameters ensures high consistency and product quality. | Guarantees reliable outcomes for protection reactions and cascade processes. | researchgate.net |
Structure Reactivity Correlations and Analog Design for Chloromethoxy Trimethylsilane
Modifications of the Silyl (B83357) Moiety and Their Impact on Reactivity and Selectivity
The trimethylsilyl (B98337) (TMS) group in (chloromethoxy)trimethylsilane is not merely a passive component; its substituents play a crucial role in modulating the reactivity at the chloromethoxy carbon center. The size and electronic nature of the alkyl or aryl groups attached to the silicon atom can significantly alter the reagent's stability and reaction kinetics.
Protective groups in chemistry can profoundly influence the reactivity of functional groups, a principle that applies directly to the silyl moiety in this context. beilstein-journals.org The influence stems from the varying electron-donating or electron-withdrawing capabilities of the substituents on the silicon atom. beilstein-journals.org Generally, silyl groups are considered electron-donating relative to hydrogen, which can stabilize adjacent carbocation-like transition states. However, the degree of this stabilization and the steric hindrance imparted by the silyl group can be fine-tuned.
Modifying the three methyl groups of the TMS moiety for other groups like ethyl (in triethylsilyl, TES), isopropyl (in triisopropylsilyl, TIPS), or a combination of tert-butyl and methyl groups (in tert-butyldimethylsilyl, TBDMS) introduces significant steric bulk around the silicon atom. wikipedia.org This increased bulk can influence the conformation of the molecule and hinder the approach of nucleophiles to the reactive center. beilstein-journals.org Paradoxically, in some systems, bulky silyl groups have been shown to increase reactivity by forcing the molecule into a more reactive conformation. beilstein-journals.org
| Silyl Group | Common Abbreviation | Relative Steric Bulk | Electronic Effect | Predicted Impact on Reactivity |
| Trimethylsilyl | TMS | Low | Moderately Electron-Donating | Baseline |
| Triethylsilyl | TES | Medium | Electron-Donating | Slightly Increased |
| tert-Butyldimethylsilyl | TBDMS / TBS | High | Electron-Donating | Decreased (due to sterics) |
| Triisopropylsilyl | TIPS | Very High | Electron-Donating | Significantly Decreased (due to sterics) |
| tert-Butyldiphenylsilyl | TBDPS | Very High | Less Electron-Donating | Decreased (due to sterics and electronics) |
This table provides a qualitative comparison of how different silyl groups are expected to influence the reactivity of the chloromethoxy functionality based on general principles of sterics and electronics.
Exploration of Different Halogens and Alkoxy Groups in Related Analogues
The reactivity of α-haloethers like this compound is critically dependent on the nature of both the halogen and the alkoxy group. These components directly participate in the reaction, influencing bond strengths and the stability of the leaving group.
Halogen Variation The identity of the halogen atom (X) in analogues of the general structure Me₃Si-O-CH₂-X is a primary determinant of reactivity in nucleophilic substitution reactions. The reactivity trend generally follows the leaving group ability of the halide, which is inversely related to the carbon-halogen bond strength: I > Br > Cl > F. researchgate.net Therefore, (bromomethoxy)trimethylsilane is expected to be significantly more reactive than this compound, while the corresponding iodo-analogue would be even more reactive. Conversely, (fluoromethoxy)trimethylsilane would be the least reactive in the series, owing to the strength of the C-F bond. This trend is a consequence of both the polarizability of the halogen and the stability of the resulting halide anion. researchgate.net
Alkoxy Group Variation Changing the methoxy (B1213986) group to other alkoxy or aryloxy groups also provides a handle for tuning reactivity. The primary influence is steric. Replacing the methyl group with larger alkyl groups (e.g., ethyl, isopropyl, tert-butyl) increases steric hindrance around the reaction center, which can slow the rate of nucleophilic attack.
| Halogen (X) | Alkoxy Group (OR) | Compound Name | Predicted Relative Reactivity | Rationale |
| Cl | Methoxy | This compound | Baseline | Reference compound |
| Br | Methoxy | (Bromomethoxy)trimethylsilane | Higher | Better leaving group (Br⁻ vs. Cl⁻) |
| I | Methoxy | (Iodomethoxy)trimethylsilane | Highest | Best leaving group (I⁻) |
| F | Methoxy | (Fluoromethoxy)trimethylsilane | Lowest | Poor leaving group (strong C-F bond) |
| Cl | Ethoxy | (Chloroethoxy)trimethylsilane | Slightly Lower | Increased steric hindrance from ethyl group |
| Cl | Benzyloxy | (Benzyloxy)chloromethyltrimethylsilane | Lower | Increased steric bulk |
This table illustrates the predicted changes in reactivity for analogues of this compound upon modification of the halogen or alkoxy group.
Stereoelectronic Effects on this compound Reactivity and Conformation
The reactivity and conformational preferences of this compound are profoundly influenced by stereoelectronic effects, most notably the anomeric effect. iupac.orgwikipedia.org The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a chain or ring to favor a gauche or axial conformation, even if this is sterically less favorable. wikipedia.orgethernet.edu.et
In the context of this compound (Me₃Si-O-CH₂-Cl), the relevant bond arrangement is O-C-Cl. The anomeric effect arises from a stabilizing orbital interaction between a non-bonding electron pair (n) on the oxygen atom and the adjacent antibonding sigma orbital (σ*) of the carbon-chlorine bond. wikipedia.orgacs.org This interaction is maximized when the oxygen lone pair orbital and the C-Cl bond are oriented antiperiplanar to each other, which forces the Si-O-C-Cl dihedral angle into a gauche conformation.
This nO → σ*C-Cl hyperconjugation has two major consequences:
Conformational Preference: It stabilizes the gauche conformer relative to the anti conformer, making it the more populated conformation in the ground state.
Increased Reactivity: The donation of electron density into the σ*C-Cl orbital effectively weakens and lengthens the C-Cl bond. This makes the chlorine atom a better leaving group and the carbon atom more electrophilic, thereby increasing the molecule's susceptibility to nucleophilic attack (SN1 or SN2 type reactions).
The magnitude of the anomeric effect is dependent on the electronegativity of the atoms involved. The strong electronegativity of both oxygen and chlorine makes this effect particularly significant in α-chloro ethers. sit.edu.cn This inherent electronic stabilization of a specific reactive conformation is a key feature governing the chemical behavior of this compound.
Rational Design of Novel Chloromethoxy Silyl Ethers with Tailored Reactivity Profiles
The principles of structure-reactivity relationships discussed in the preceding sections provide a powerful framework for the rational design of novel chloromethoxy silyl ethers with tailored reactivity. By strategically modifying the three key components—the silyl group, the halogen, and the alkoxy group—it is possible to create reagents optimized for specific applications, balancing stability for storage with reactivity for a desired transformation. mit.edunih.gov
Strategies for Tuning Reactivity:
To Increase Reactivity: For applications requiring rapid reaction rates, one could design an analogue such as (bromomethoxy)triethylsilane . Here, the bromine atom serves as a better leaving group than chlorine, and the triethylsilyl group is slightly more electron-donating than the trimethylsilyl group, both of which accelerate nucleophilic substitution.
To Decrease Reactivity and Increase Stability: For applications requiring a more stable, less reactive reagent, one might synthesize (chloromethoxy)tert-butyldiphenylsilane . The bulky TBDPS group provides significant steric hindrance, impeding the approach of nucleophiles. wikipedia.org Additionally, the phenyl groups are electron-withdrawing compared to methyl groups, which reduces the electron-donating ability of the silicon center and destabilizes the transition state for C-Cl bond cleavage. beilstein-journals.org
To Introduce New Functionality: The silyl ether framework can be used to introduce other functionalities. For instance, designing a molecule like (chloromethoxy)(dimethyl(vinyl)silyl)ane would create a reagent that can act as a chloromethylating agent while retaining a vinyl group that can participate in subsequent polymerization or cross-coupling reactions. The synthesis of such functionalized silyl ethers allows for the creation of complex molecular architectures. mdpi.comrsc.org
This design approach has been successfully applied in materials science, for example, in the creation of degradable polymers. Silyl ether linkages with tailored substituents have been incorporated into polymer backbones, allowing the degradation rate to be controlled under specific conditions (e.g., pH). mit.edunih.gov By applying these principles, a chemist can move beyond using this compound as a standard reagent and instead develop a customized tool for a specific synthetic challenge.
Advanced Spectroscopic and Computational Probing of Structure-Reactivity Relationships
To validate the theoretical principles of structure-reactivity and to gain deeper insight into the behavior of this compound and its analogues, a combination of advanced spectroscopic and computational methods is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for probing the electronic environment of the molecule.
29Si NMR: The chemical shift of the silicon-29 (B1244352) nucleus is highly sensitive to the electronic environment at the silicon atom. researchgate.net Electron-withdrawing groups attached to silicon cause a downfield shift (to less negative or more positive ppm values), while electron-donating groups cause an upfield shift. A correlation can be established where a downfield 29Si chemical shift may correspond to lower reactivity due to reduced electron-donating ability of the silyl group. nih.govopen.ac.uk
13C and 1H NMR: The chemical shifts of the chloromethyl carbon (CH₂Cl) and its protons are indicative of the electron density at this reactive center. A more downfield shift suggests a more electrophilic carbon, which would correlate with higher reactivity.
Vibrational Analysis (IR and Raman Spectroscopy): Infrared (IR) and Raman spectroscopy can probe the bond strengths within the molecule. The stretching frequency of the C-Cl bond (typically found in the 650-850 cm⁻¹ region) is of particular interest. A lower vibrational frequency for the C-Cl bond in an analogue would suggest a weaker bond, which in turn implies higher reactivity. These experimental findings are often coupled with computational frequency calculations to make precise assignments of the vibrational modes. researchgate.netresearchgate.net
Computational Probing: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are indispensable for a detailed understanding of structure-reactivity relationships.
Charge Distribution Studies: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom, providing a quantitative picture of the bond polarity (e.g., the C-Cl bond). researchgate.net
Orbital Interaction Analysis: NBO analysis can also quantify the energy of the key stereoelectronic interaction responsible for the anomeric effect (nO → σ*C-Cl). A larger interaction energy would correlate directly with a weaker C-Cl bond and higher reactivity. researchgate.netresearchgate.net
Transition State Modeling: Computational chemistry allows for the modeling of reaction pathways and the calculation of activation energies for nucleophilic attack on the chloromethyl carbon. By comparing the activation energies for different analogues, their relative reactivities can be predicted and rationalized.
| Analog | Predicted 29Si Shift (ppm, relative) | Predicted ν(C-Cl) (cm⁻¹, relative) | Predicted Reactivity | Rationale |
| This compound | Baseline | Baseline | Baseline | Standard reference |
| (Chloromethoxy)triethylsilane | Upfield | Similar | Higher | More electron-donating Si |
| (Chloromethoxy)TBDPS | Downfield | Similar | Lower | Bulky, less electron-donating Si |
| (Bromomethoxy)trimethylsilane | Similar | N/A (ν(C-Br)) | Much Higher | Weaker C-X bond, better leaving group |
This table presents hypothetical, qualitative spectroscopic and reactivity trends for selected analogues based on established chemical principles.
Future Directions and Unexplored Avenues in Chloromethoxy Trimethylsilane Research
The utility of (Chloromethoxy)trimethylsilane as a versatile reagent in organic synthesis is well-established. However, the full potential of this compound is far from realized. Future research is poised to expand its applications and deepen the fundamental understanding of its reactivity. This can be achieved through the exploration of novel catalytic systems, its integration into advanced materials, the use of automated synthesis platforms, the application of sophisticated spectroscopic techniques, and the implementation of predictive computational models. These avenues represent the next frontier in harnessing the synthetic power of this compound.
Q & A
Q. What are the recommended methods for synthesizing (Chloromethoxy)trimethylsilane (SEM-Cl) in laboratory settings?
SEM-Cl is typically synthesized via alkylation of 2-(trimethylsilyl)ethanol with chloromethylating agents. A common procedure involves reacting 2-(trimethylsilyl)ethanol with chloromethyl ether derivatives in the presence of a base such as triethylamine (Et₃N) to neutralize HCl byproducts. The reaction is monitored by GC-MS or TLC, and purification is achieved via silica gel chromatography to isolate SEM-Cl in >95% purity . Stabilizers like diisopropylethylamine (DIPEA) are added to prevent decomposition during storage .
Q. How should SEM-Cl be stored to maintain stability in research applications?
SEM-Cl is moisture-sensitive and must be stored under inert gas (argon or nitrogen) at temperatures between 2–8°C. Stabilizers such as DIPEA (1–5% w/w) are critical to inhibit hydrolysis, as unprotected SEM-Cl reacts exothermically with water to release HCl. Containers should be sealed with PTFE-lined caps to minimize air exposure .
Q. What safety protocols are essential when handling SEM-Cl in the lab?
SEM-Cl is corrosive and releases HCl upon hydrolysis. Researchers must use PPE (gloves, goggles, lab coat) and work in a fume hood. Spills should be neutralized with sodium bicarbonate or inert adsorbents. Emergency showers and eye-wash stations must be accessible. Acute toxicity data (e.g., LD50 for skin exposure) should be reviewed prior to use .
Advanced Research Questions
Q. How can NMR spectroscopy resolve contradictions in reaction mechanisms involving SEM-Cl?
Discrepancies in proposed mechanisms (e.g., SN2 vs. SN1 pathways during SEM-Cl-mediated protection of alcohols) are resolved using kinetic isotope effects (KIEs) and ¹H/¹³C NMR. For instance, monitoring deuterated substrates (e.g., ROD vs. ROH) under reaction conditions can distinguish between proton-transfer steps. HRESI-MS further identifies intermediates, such as oxonium ions or silyl ether adducts, to validate mechanistic hypotheses .
Q. What catalytic systems enhance the efficiency of SEM-Cl in protecting hydroxyl groups?
SEM-Cl is widely used to protect alcohols in multi-step syntheses (e.g., nucleoside chemistry). Catalytic amounts of DBU (1,8-diazabicycloundec-7-ene) improve reaction rates by deprotonating alcohols, facilitating nucleophilic attack on SEM-Cl. Solvent choice (e.g., DMF vs. dichloromethane) also impacts yields due to polarity effects on silyl ether formation .
Q. How do impurities in SEM-Cl affect downstream reactions, and how can they be quantified?
Residual HCl or hydrolyzed byproducts (e.g., 2-(trimethylsilyl)ethanol) can deactivate catalysts or promote side reactions. Quantitative GC-MS or ICP-OES analysis detects trace impurities. Pre-treatment with molecular sieves (3Å) or redistillation under reduced pressure (40–50°C, 0.1 mmHg) ensures high-purity SEM-Cl for sensitive applications .
Q. What strategies address conflicting data in kinetic studies of SEM-Cl-mediated reactions?
Contradictory rate constants (e.g., in silylation of sterically hindered alcohols) may arise from solvent polarity or temperature gradients. Isothermal titration calorimetry (ITC) provides real-time ΔH measurements, while DFT calculations model transition states to reconcile experimental and theoretical data. Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups) clarifies steric/electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
